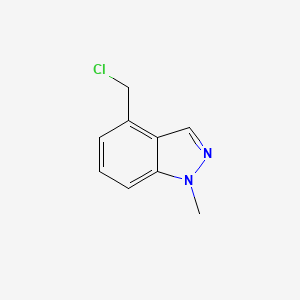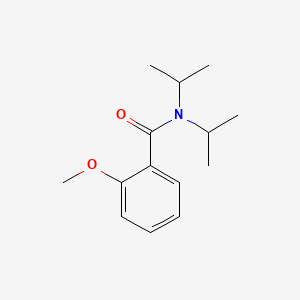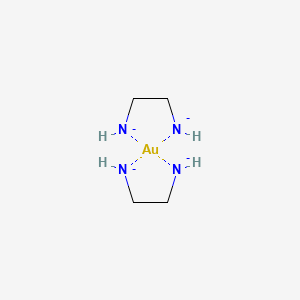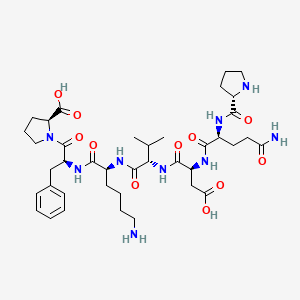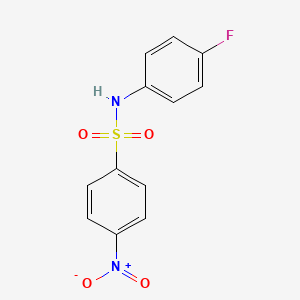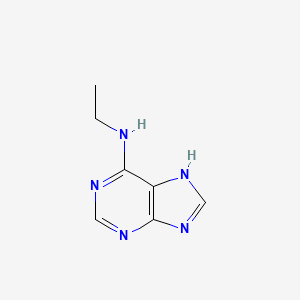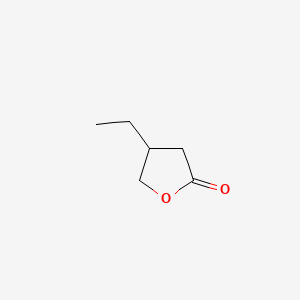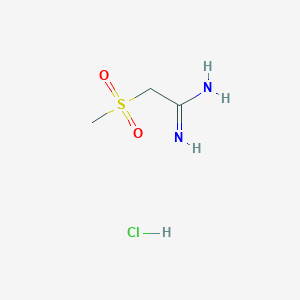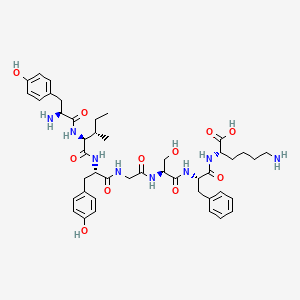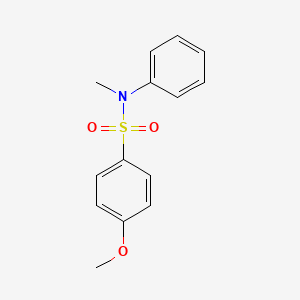
4-Methoxy-N-methyl-N-phenylbenzenesulfonamide
Overview
Description
4-Methoxy-N-methyl-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C14H15NO3S . It has an average mass of 277.339 Da and a monoisotopic mass of 277.077271 Da . This compound is also known by several other names, including 4-Méthoxy-N-méthyl-N-phénylbenzènesulfonamide in French and 4-Methoxy-N-methyl-N-phenylbenzolsulfonamid in German .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be viewed on various chemical databases .Scientific Research Applications
Fluorescent Complex Formation in Zinc Detection
4-Methoxy-N-methyl-N-phenylbenzenesulfonamide analogues have been studied for their ability to form fluorescent complexes with zinc (Zn(II)). These compounds, including a 4-methoxy derivative, demonstrate a bathochromic shift in their UV/visible spectra upon the addition of Zn(II), indicating potential application in zinc detection. Notably, the 4-methoxy compound forms a more fluorescent complex than its counterparts, with a higher quantum yield, making it a significant candidate for specific fluorescence-based zinc detection applications (Kimber et al., 2003).
Structural Analysis and Supramolecular Architecture
The structural characteristics of 4-methoxy-N-methyl-N-phenylbenzenesulfonamide have been examined in various studies. For instance, crystal structures of this compound and its analogues reveal how different substituents influence the formation of supramolecular architectures. This knowledge is essential for understanding and designing molecular interactions in various fields such as crystal engineering and pharmaceutical design (Rodrigues et al., 2015).
Cancer Treatment and Photodynamic Therapy
In the context of cancer treatment and photodynamic therapy, certain derivatives of 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide have been explored. These compounds have shown potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This makes them promising candidates for the treatment of cancer using photodynamic therapy, highlighting their significance in medical research (Pişkin et al., 2020).
Antimicrobial Activity
The antimicrobial potential of 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide derivatives has been investigated. Studies on the structural characterization of these compounds and their antimicrobial activity against bacteria and fungi have shown that these molecules possess noteworthy antibacterial and antifungal activities, suggesting their potential use in the development of new antimicrobial agents (Eren et al., 2018).
Potential in Alzheimer’s Disease Treatment
Derivatives of 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide have been synthesized and evaluated for their therapeutic potential in Alzheimer’s disease.
Some compounds showed significant inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's pathology. The kinetic mechanism and competitive inhibition exhibited by these compounds highlight their potential as lead structures for designing more potent acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer’s disease (Abbasi et al., 2018).
properties
IUPAC Name |
4-methoxy-N-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOMQXDBEXYAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297548 | |
| Record name | 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-methyl-N-phenylbenzenesulfonamide | |
CAS RN |
16358-36-4 | |
| Record name | 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16358-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 116556 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016358364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N-methyl-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B3342227.png)
![1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B3342240.png)
